![molecular formula C24H27NO6S2 B136064 5-(benzenesulfonyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethylbenzenesulfonamide CAS No. 915754-05-1](/img/structure/B136064.png)

5-(benzenesulfonyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethylbenzenesulfonamide

描述

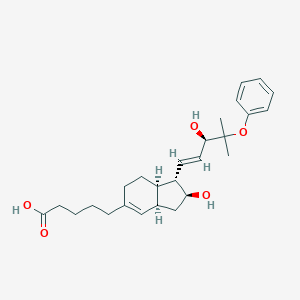

Effective Recognition of Amino Groups

The study presented in the first paper introduces a novel and efficient strategy for synthesizing amino-(N-alkyl)benzenesulfonamides through direct N-alkylation of aminobenzenesulfonamides with alcohols. This method is significant as it allows for the differentiation of various amino groups in complex molecules, which is a crucial step in the transition-metal-catalyzed hydrogen autotransfer process. This process is essential for the development of compounds like 5-(benzenesulfonyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethylbenzenesulfonamide, as it provides a pathway for modifying the structure and potentially altering the physical and chemical properties of the molecule .

Synthesis of Water-Soluble Derivatives

The second paper discusses the synthesis of derivatives of 1,2-dichloro-4-benzenesulfonamido-5-nitrobenzene, which are structurally related to the compound of interest. By introducing ionizable and non-ionizable groups to the benzenesulfonamido portion, the researchers were able to enhance the water solubility of these compounds at physiological pH. This is particularly relevant for the synthesis analysis of 5-(benzenesulfonyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethylbenzenesulfonamide, as solubility can be a critical factor in the bioavailability and efficacy of pharmaceutical compounds. The paper also highlights the potential chemotherapeutic applications of these derivatives, which could be an area of interest for further case studies involving the compound .

Biological Screening of Sulfonamide Derivatives

In the third paper, researchers synthesized a series of N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide and evaluated their biological potential. The synthesis involved the reaction of 4-chlorobenzenesulfonyl chloride with dimethyl substituted phenyl amine, followed by alkylation with electrophiles. The resulting compounds were characterized using spectroscopic methods and tested for their antimicrobial and enzyme inhibition activities. This research is relevant to the chemical reactions analysis of 5-(benzenesulfonyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethylbenzenesulfonamide, as it provides insight into the types of biological activities that sulfonamide derivatives can exhibit. The molecular structure analysis of these compounds could also inform the design of new derivatives with improved properties .

科学研究应用

Synthesis and Structural Analysis

- Synthesis Techniques: A study details the synthesis of structurally related benzenesulfonyl derivatives, emphasizing the significance of sterically hindered organic molecules in chemical research. These compounds, including similar sulfonyl derivatives, are crucial for understanding molecular and electronic structures through X-ray crystallography and quantum-chemical calculations (Rublova et al., 2017).

Application in Medicinal Chemistry

- Potential Antibacterial Agents: Another study synthesized N-substituted benzenesulfonamides, demonstrating their effectiveness as antibacterial agents. This research highlights the potential of similar benzenesulfonamide derivatives in developing new antibiotics (Rehman et al., 2016).

Chemical Reactions and Transformations

- Chemical Transformation Studies: Research on the reactivity of benzenesulfonyl derivatives provides insights into their potential for various chemical transformations. Such studies are vital for understanding the behavior of similar compounds in synthetic chemistry (Cremlyn & Cronje, 1979).

Potential in Drug Development

- Drug Development Research: A study focusing on the synthesis of methylbenzenesulfonamide compounds for HIV-1 infection prevention indicates the relevance of benzenesulfonamide derivatives in drug development processes (Cheng De-ju, 2015).

Biochemical Applications

- Enzyme Inhibition and Hemolytic Studies: Research on N-(2,3-Dimethylphenyl)benzenesulfonamide derivatives explores their applications in inhibiting α-glucosidase enzymes and assessing hemolytic activities. This shows the potential of similar benzenesulfonamide compounds in biochemical studies (Abbasi et al., 2016).

Insights into Molecular Interactions

- Studying Molecular Interactions: Investigations into the reactions of benzenesulfonyl derivatives with strong bases provide valuable insights into the behavior of similar compounds under various chemical conditions, contributing to our understanding of molecular interactions (Eisch et al., 1996).

属性

IUPAC Name |

5-(benzenesulfonyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO6S2/c1-4-19-11-12-21(32(26,27)20-8-6-5-7-9-20)17-24(19)33(28,29)25-15-14-18-10-13-22(30-2)23(16-18)31-3/h5-13,16-17,25H,4,14-15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKXOJNAQUMCNNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)NCCC3=CC(=C(C=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50648875 | |

| Record name | 5-(Benzenesulfonyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50648875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

489.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(benzenesulfonyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethylbenzenesulfonamide | |

CAS RN |

915754-05-1 | |

| Record name | 5-(Benzenesulfonyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50648875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

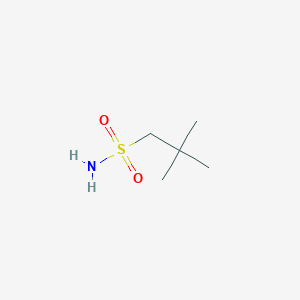

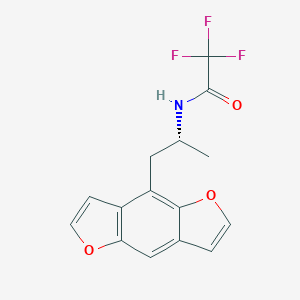

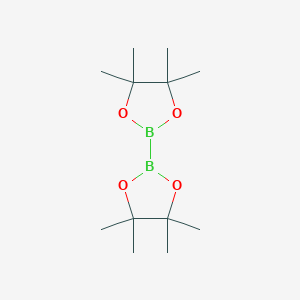

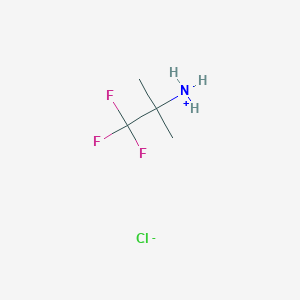

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-[2-(4-Nonylphenoxy)ethoxy]ethoxy]ethanol](/img/structure/B136014.png)